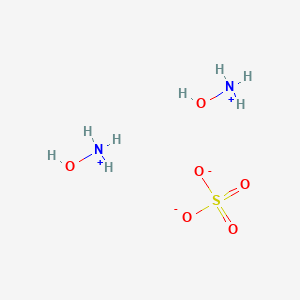
Hydroxylammonium sulfate
Übersicht
Beschreibung
Hydroxylammonium sulfate (HAS) is a compound that has been the subject of various studies due to its utility in organic synthesis and other applications. It is a salt formed from hydroxylamine and sulfuric acid, and it has been prepared and characterized in different research contexts.
Synthesis Analysis
The synthesis of hydroxylammonium sulfate has been explored through various methods. One study describes a synthetic process using reaction-extraction coupling technology, which allows for the synthesis of HAS at room temperature using a mixed extractant of tributylamine-isopentanol. This method achieved a yield of 79.3% under optimal conditions, demonstrating an efficient route for HAS production . Another approach involves the acid-catalyzed hydrolysis of cyclohexanone oxime, which resulted in a conversion rate of over 30% with excellent selectivity for cyclohexanone and hydroxylamine sulfate. This method is highlighted for its simplicity, efficiency, and economic viability .
Molecular Structure Analysis
The molecular structure of hydroxylammonium sulfate and related compounds has been investigated using X-ray diffraction techniques. For instance, the crystallography of hydroxylammonium sulfates has been compared with that of monomethylammonium fluoroberyllates, revealing that these compounds are isomorphous when they share the same cation . This suggests a level of structural similarity that can be important for understanding the properties and potential applications of HAS.
Chemical Reactions Analysis
Hydroxylammonium sulfate is involved in various chemical reactions due to its reactivity. It has been used as an effective coreactant for luminol chemiluminescence, where it, in combination with Co(2+), enhances the chemiluminescence of the system. This property has been utilized for the sensitive and selective detection of Co(2+) . Such reactions highlight the potential of HAS in analytical chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylammonium sulfate are closely tied to its applications. The studies reviewed do not provide extensive details on these properties, but the synthesis methods suggest that HAS is stable under various conditions and can be efficiently extracted and purified. The reaction-extraction coupling technology indicates that parameters such as temperature, oil-water ratio, and reactant concentration are crucial for optimizing the yield of HAS . The hydrolysis reaction of cyclohexanone oxime further demonstrates that the reaction is endothermic, and higher temperatures are favorable for the synthesis of HAS .
Relevant Case Studies
While the provided papers do not detail specific case studies, the applications mentioned within the research imply that HAS has been used in various contexts, such as the detection of metal ions and the synthesis of other chemical compounds. The biological activity of related hydroxyalkylammonium salts suggests potential for HAS in biotechnological processes, although direct applications of HAS in such processes are not explicitly mentioned .
Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphorylated Chloroethers
- Scientific Field : Organic Chemistry
- Summary of the Application : Hydroxylammonium sulfate is used in the synthesis of phosphorylated chloroethers. This involves the treatment of intermediate adducts of ethers and phosphorus pentachloride with hydroxylammonium sulfate .
- Methods of Application : The process involves the treatment of intermediate adducts of ethers and phosphorus pentachloride with hydroxylammonium sulfate. The reaction proceeds at room temperature in absolute benzene to form a precipitate, which is filtered off and high-boiling organophosphorus compounds are separated by vacuum distillation of the filtrate .
- Results or Outcomes : The use of hydroxyl ammonium sulfate allows for a one-pot synthesis of 2-alkoxy-1-chloroethenephosphonic acid dichlorides .
Conversion of Aldehydes and Ketones to Oximes
- Scientific Field : Organic Synthesis
- Summary of the Application : Hydroxylammonium sulfate is used in organic synthesis to convert aldehydes and ketones to oximes .
- Results or Outcomes : The outcome of this process is the conversion of aldehydes and ketones into oximes .
Conversion of Carboxylic Acids and Their Derivatives to Hydroxamic Acids
- Scientific Field : Organic Synthesis
- Summary of the Application : Hydroxylammonium sulfate is used in organic synthesis to convert carboxylic acids and their derivatives (e.g. esters) to hydroxamic acids .
- Results or Outcomes : The outcome of this process is the conversion of carboxylic acids and their derivatives into hydroxamic acids .
Conversion of Isocyanates to N-Hydroxyureas
- Scientific Field : Organic Synthesis
- Summary of the Application : Hydroxylammonium sulfate is used in organic synthesis to convert isocyanates to N-hydroxyureas .
- Results or Outcomes : The outcome of this process is the conversion of isocyanates into N-hydroxyureas .
Conversion of Nitriles to Amidoximes
- Scientific Field : Organic Synthesis
- Summary of the Application : Hydroxylammonium sulfate is used in organic synthesis to convert nitriles to amidoximes .
- Results or Outcomes : The outcome of this process is the conversion of nitriles into amidoximes .
Production of Hydroxylamine-O-Sulfonic Acid
- Scientific Field : Inorganic Chemistry
- Summary of the Application : Hydroxylammonium sulfate is used to produce hydroxylamine-O-sulfonic acid from chlorosulfuric acid .
- Results or Outcomes : The outcome of this process is the production of hydroxylamine-O-sulfonic acid .
Production of Anti-Skinning Agents, Pharmaceuticals, Rubber, Textiles, Plastics and Detergents
- Scientific Field : Industrial Chemistry
- Summary of the Application : Hydroxylammonium sulfate is used in the production of anti-skinning agents, pharmaceuticals, rubber, textiles, plastics and detergents .
- Results or Outcomes : The outcome of this process is the production of various industrial products such as anti-skinning agents, pharmaceuticals, rubber, textiles, plastics and detergents .
Radical Scavenger in Polymerization Reactions
- Scientific Field : Polymer Chemistry
- Summary of the Application : Hydroxylammonium sulfate is used as a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber .
- Results or Outcomes : The outcome of this process is the termination of radical polymerization reactions and the enhancement of the antioxidant properties of natural rubber .
Safety And Hazards
Hydroxylammonium sulfate may be corrosive to metals. It is harmful if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure if swallowed .
Zukünftige Richtungen
Hydroxylammonium sulfate is used in the production of anti-skinning agents, pharmaceuticals, rubber, textiles, plastics, and detergents . It is a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . It is a starting material for some insecticides, herbicides, and growth regulators . Future research may explore its potential uses in other industries.
Eigenschaften
IUPAC Name |
hydroxyazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYSIDKAKXZEE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH2OH)2.H2SO4, H8N2O6S | |
| Record name | BIS(HYDROXYLAMINE) SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025424 | |
| Record name | Hydroxylamine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE CRYSTALS OR POWDER. | |
| Record name | BIS(HYDROXYLAMINE) SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 58.7 | |
| Record name | BIS(HYDROXYLAMINE) SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.88 g/cm³ | |
| Record name | BIS(HYDROXYLAMINE) SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Hydroxylammonium sulfate | |
CAS RN |
10039-54-0 | |
| Record name | Hydroxylamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYLAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(HYDROXYLAMINE) SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


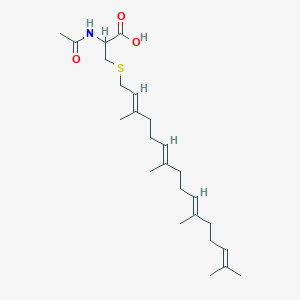


![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
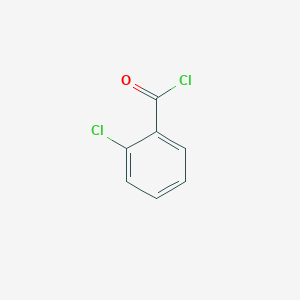
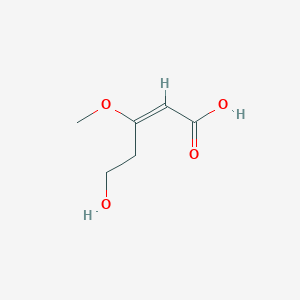

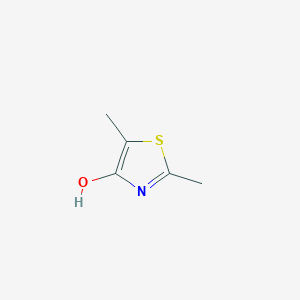
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)